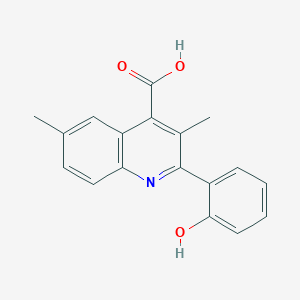![molecular formula C21H25F2NO2 B6089661 [3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B6089661.png)
[3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound has been studied extensively for its role in the treatment of various medical conditions.
Mecanismo De Acción
The exact mechanism of action of [3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol is not fully understood. However, it is believed to act on the GABA and glutamate systems in the brain, which are involved in anxiety, depression, and pain.
Biochemical and Physiological Effects:
Studies have shown that [3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol has anxiolytic, antidepressant, and analgesic effects. It has been found to increase the levels of GABA and decrease the levels of glutamate in the brain, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol in lab experiments is its potential therapeutic properties in various medical conditions. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic effects.
Direcciones Futuras
There are several future directions for research on [3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol. One direction is to further investigate its potential therapeutic properties in substance abuse disorders and as a neuroprotective agent. Another direction is to optimize its therapeutic effects by understanding its exact mechanism of action and developing more potent analogs. Additionally, more research is needed to understand the long-term effects of [3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol on the brain and body.
In conclusion, [3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol is a chemical compound that has potential therapeutic properties in various medical conditions. Its mechanism of action is not fully understood, but it is believed to act on the GABA and glutamate systems in the brain. Future research should focus on optimizing its therapeutic effects and understanding its long-term effects on the brain and body.
Métodos De Síntesis
[3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol is synthesized through a multi-step process. The first step involves the reaction of 4-fluorobenzyl chloride with 2-fluoro-5-methoxybenzyl alcohol in the presence of a base to form the intermediate compound. The intermediate is then reacted with piperidine and formaldehyde to produce the final product.
Aplicaciones Científicas De Investigación
[3-(4-fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol has been studied for its potential therapeutic properties in various medical conditions. It has been found to have anxiolytic, antidepressant, and analgesic effects. It has also been studied as a potential treatment for substance abuse disorders and as a neuroprotective agent.
Propiedades
IUPAC Name |
[1-[(2-fluoro-5-methoxyphenyl)methyl]-3-[(4-fluorophenyl)methyl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F2NO2/c1-26-19-7-8-20(23)17(11-19)13-24-10-2-9-21(14-24,15-25)12-16-3-5-18(22)6-4-16/h3-8,11,25H,2,9-10,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOKPRBMOIMNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)CN2CCCC(C2)(CC3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Fluorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(5-chloro-2-methoxyphenyl)-2-(ethylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6089583.png)

![6-bromo-2-(3,4-dimethylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6089613.png)
![8-[(2-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6089619.png)

![1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B6089634.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B6089639.png)
![2-[(2-hydroxyethyl)amino]-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B6089643.png)
![2-{[2-(4-methoxyphenoxy)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B6089648.png)
![1-{[5-(2-nitrophenyl)-2-furyl]methyl}-4-phenylpiperazine](/img/structure/B6089666.png)
![1-(2,6-difluorobenzyl)-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6089671.png)
![4-(4-methyl-1-piperazinyl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B6089675.png)

![1-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]-N-(4-methoxybenzyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6089681.png)